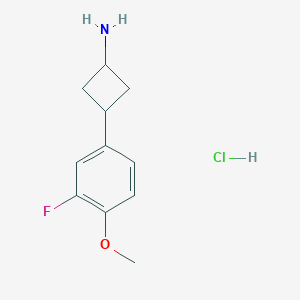

3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride

Description

Role of Strained Carbocycles in Medicinal Chemistry Paradigms

Strained carbocycles, particularly cyclopropanes and cyclobutanes, have garnered significant attention for their ability to confer unique advantages in drug design. The cyclobutane ring, characterized by its puckered geometry, elongated C−C bond lengths (approximately 1.56 Å), and increased π-character, introduces steric and electronic effects that enhance molecular interactions with biological targets. These features enable cyclobutanes to:

- Prevent cis/trans-isomerization by replacing alkenes, locking bioactive conformations.

- Act as aryl isosteres while reducing planarity, thereby improving solubility and bioavailability.

- Fill hydrophobic pockets in target proteins through their three-dimensional rigidity.

The strain energy of cyclobutane (~26–28 kcal/mol) is lower than that of smaller rings like cyclopropane, making it more chemically stable yet sufficiently reactive for selective modifications. This balance allows cyclobutanes to serve as versatile scaffolds in hit-to-lead optimization. For example, in AKT inhibitors such as ARQ092, the cyclobutylamine moiety forms bidentate hydrogen bonds with residues in the kinase binding pocket, while its hydrophobic face stabilizes interactions with nonpolar regions. Such applications underscore the scaffold’s dual capacity for precise pharmacophore alignment and metabolic resilience.

Properties

IUPAC Name |

3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c1-14-11-3-2-7(6-10(11)12)8-4-9(13)5-8;/h2-3,6,8-9H,4-5,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPQBGLLIHTTKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(C2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a involving a suitable diene and dienophile.

Introduction of the Fluoro and Methoxy Groups: The phenyl ring is functionalized with fluorine and methoxy groups through electrophilic aromatic substitution reactions.

Amination: The amine group is introduced via a nucleophilic substitution reaction.

Formation of the Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Common Synthetic Routes

- Condensation Reaction : Involves the reaction of 3-fluoro-4-methoxybenzoic acid with carbamate in the presence of a base.

- Reduction : Followed by reduction steps to form the desired cyclobutane structure.

- Cyclobutylation : Final cyclobutylation to complete the synthesis.

Scientific Research Applications

The primary applications of 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride are in the fields of medicinal chemistry and pharmacology. Its potential as a therapeutic agent targeting specific biological pathways makes it a candidate for further development in treating diseases related to cellular dysregulation, including cancer and metabolic disorders.

Potential Therapeutic Uses

- Cancer Treatment : Initial studies suggest that this compound may interact with specific kinase domains, influencing downstream signaling pathways critical for cell growth and survival. This interaction could potentially lead to new cancer therapies targeting protein kinases involved in tumorigenesis.

- Metabolic Disorders : Its unique structure may allow it to modulate metabolic pathways, offering insights into treatments for conditions like obesity and diabetes.

Research indicates that this compound exhibits significant biological activity:

- Protein Kinase Interaction : Studies have focused on its binding affinity towards various protein kinases. The compound's structural features may enhance its selectivity and potency against specific kinase targets.

- Anticancer Properties : Preliminary findings indicate that it may inhibit cell proliferation in various cancer cell lines by affecting key regulatory proteins involved in cell cycle progression.

Case Studies

Several studies have evaluated the biological activity of this compound:

- MAO-B Inhibition : Research has shown that modifications to similar compounds can significantly enhance MAO-B inhibitory activity, which is linked to neurodegenerative disorders like Parkinson's disease.

- PLK4 Inhibition : In vitro assays demonstrated that targeting PLK4 led to significant reductions in cell viability across several cancer cell lines, indicating potential anticancer effects.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclopropane Analog ()

- Pharmacokinetics : Lower molecular weight (217.67 vs. 231.69 g/mol) may improve bioavailability but could limit tissue penetration due to reduced lipophilicity.

- Applications : Suited for targets requiring compact, high-strain scaffolds, such as enzyme active sites.

Bromo-Substituted Cyclobutane ()

- Electronic Effects : Bromine’s polarizability and size alter π-π stacking and van der Waals interactions compared to fluorine.

- Synthetic Utility : Bromine serves as a handle for further derivatization (e.g., cross-coupling reactions).

Aldi-2 Propanone Derivative ()

- Functional Groups: The ketone enables covalent interactions (e.g., Schiff base formation), while the dimethylamino group increases water solubility at physiological pH.

- Target Specificity : May inhibit enzymes like aldehyde dehydrogenases (ALDH) due to structural mimicry of aldehyde substrates.

Triazole-Substituted Cyclobutane ()

- Heterocyclic Advantages : The triazole ring offers nitrogen-mediated H-bonding and aromatic interactions, beneficial for protein targets (e.g., kinases).

- Solubility: Lower molecular weight (174.63 g/mol) and polar triazole improve aqueous solubility, advantageous for intravenous formulations.

Biological Activity

3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antibacterial properties. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a 3-fluoro-4-methoxyphenyl group, which is critical for its biological activity. The presence of fluorine and methoxy groups is known to enhance lipophilicity and potentially improve binding affinity to biological targets.

Research indicates that compounds with similar structures can exhibit various mechanisms of action:

- Antiproliferative Activity : Compounds structurally related to 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine have shown significant antiproliferative effects against cancer cell lines. For instance, studies on analogs have demonstrated IC50 values in the nanomolar range against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) .

- Tubulin Polymerization Inhibition : Some derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for their anticancer properties, as it disrupts mitosis in rapidly dividing cells .

Biological Activity Evaluation

The biological activity of this compound can be summarized through various studies and evaluations:

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of various compounds, a derivative structurally similar to 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine was tested against multiple cancer cell lines. The most potent compound exhibited an IC50 value of 0.031 µM in MCF-7 cells, indicating strong potential as an anticancer agent .

Case Study 2: Antimycobacterial Properties

A high-throughput screening of a chemical library identified compounds with structural similarities to 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine that inhibited the growth of Mycobacterium tuberculosis. The most promising candidates had MIC values below 20 µM, suggesting effective antibacterial properties with low cytotoxicity towards human cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl ring significantly affect the biological activity:

- Fluorine Substitution : Enhances binding affinity and biological activity.

- Methoxy Group : Contributes to lipophilicity and improves cellular uptake.

These findings suggest that careful tuning of substituents can lead to compounds with enhanced efficacy against targeted biological pathways.

Q & A

Q. What are the established synthetic routes for 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by functionalization. For example, a Grignard or Friedel-Crafts reaction may introduce the 3-fluoro-4-methoxyphenyl group. Acidic workup with HCl yields the hydrochloride salt . Purification steps, such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol), are critical for achieving >95% purity. Industrial-scale synthesis often employs fractional distillation and vacuum drying to minimize impurities .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm cyclobutane ring geometry and substituent positions. Aromatic protons appear as doublets (δ 6.8–7.2 ppm) due to fluorine coupling .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity. Retention times should align with standards to rule out byproducts .

- Mass Spectrometry : High-resolution MS (ESI+) verifies molecular ion peaks (e.g., [M+H] at m/z 225.1) and isotopic patterns consistent with fluorine and chlorine .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies show:

- Thermal Stability : Degrades above 150°C (TGA/DSC data). Store at 2–8°C in amber vials to prevent photodegradation .

- pH Sensitivity : Hydrolyzes in alkaline conditions (pH > 9); neutral or slightly acidic buffers (pH 5–7) are optimal for aqueous solutions .

- Moisture Sensitivity : Hygroscopic; use desiccants (silica gel) in long-term storage .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement (e.g., for serotonin or dopamine receptors) quantifies affinity (IC values) .

- Cellular Viability Assays : MTT or resazurin assays in neuronal cell lines (e.g., SH-SY5Y) assess cytotoxicity at varying concentrations (1–100 µM) .

- Metabolic Stability : Incubation with liver microsomes (human/rat) measures half-life (t) to predict in vivo bioavailability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a 2 factorial design identifies optimal conditions for cyclization (e.g., 80°C, THF, 5 mol% Pd catalyst) .

- In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments to suppress side reactions (e.g., over-fluorination) .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Structural Analog Comparison : Cross-reference with analogs like 1-(4-Fluorophenyl)butan-2-amine hydrochloride. Differences in logP or steric hindrance (due to cyclobutane vs. linear chains) may explain discrepancies in receptor binding .

- Batch Reprodubility Checks : Replicate studies using identical protocols (e.g., cell lines, assay buffers) to isolate variability sources .

Q. What computational tools are effective for predicting reactivity or pharmacokinetics?

- Methodological Answer :

- Quantum Chemistry : DFT calculations (B3LYP/6-31G*) model cyclobutane ring strain and electron-withdrawing effects of fluorine .

- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) to predict blood-brain barrier penetration .

- ADMET Predictors : Tools like SwissADME estimate metabolic pathways (e.g., CYP450 interactions) and toxicity risks .

Q. What novel applications exist for this compound in drug discovery?

- Methodological Answer :

- Probe for Neurotransmitter Transporters : Radiolabeled derivatives (e.g., F isotope) enable PET imaging of serotonin transporter density in vivo .

- Scaffold for Dual-Acting Therapeutics : Functionalize the amine group to create hybrids targeting both monoamine receptors and ion channels (e.g., TRPV1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.